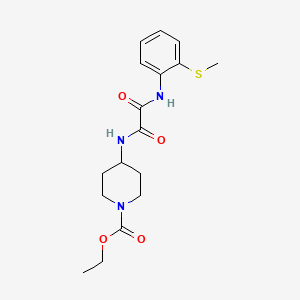
N-(2-hydroxy-2-phenylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-hydroxy-2-phenylpropyl)benzamide” is a type of benzamide compound . Benzamides are a significant class of amide compounds that are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
Benzamide derivatives can be prepared through a green, rapid, mild, and highly efficient pathway. The reaction is performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method has several advantages, including the use of a superior and recoverable catalyst, low reaction times, a simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic methods such as IR, 1H NMR, 13C NMR . The molecular formula is C16H17NO2 with a molecular weight of 255.31 .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed through the study of its synthesis. As mentioned earlier, it involves the condensation of benzoic acids and amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from similar benzamide compounds. Most amides are solids at room temperature, and they generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .
Aplicaciones Científicas De Investigación
Analgesic and Antipyretic Properties : A study by Bavin, Macrae, Seymour, & Waterhouse (1952) explored the analgesic and antipyretic properties of derivatives of salicylamide, which includes compounds related to N-(2-hydroxy-2-phenylpropyl)benzamide.
Chemoselective N-Benzoylation : The paper by Singh, Lakhan, & Singh (2017) describes the N-benzoylation of aminophenols using benzoylisothiocyanates, resulting in the production of N-(2-hydroxyphenyl)benzamides, which are of biological interest.
Microbiological Activity : Şener et al. (2000) investigated the synthesis and microbiological activity of some N-(o-hydroxyphenyl)benzamides, including 4-amino-N-(o-hydroxyphenyl)benzamide, which showed activity against various bacteria and the fungus Candida albicans. This indicates potential antimicrobial applications (Şener et al., 2000).
Synthesis in Polymer Chemistry : Summers & Quirk (1998) described the synthesis of aromatic amide and carboxyl functionalized polymers, including N,N-diisopropyl-4-(1-phenylethenyl)benzamide, indicating its use in advanced material sciences (Summers & Quirk, 1998).
Single Molecule Magnets : A study by Costes, Shova, & Wernsdorfer (2008) investigated the synthesis of tetranuclear [Cu-Ln]2 single molecule magnets using a ligand related to this compound, highlighting its application in magnetic materials.
Antimicrobial Agents : Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers, showing potent antimicrobial activity, which includes derivatives of this compound (Bikobo et al., 2017).
Cancer Research : Rizk, Emara, & Mahmoud (2021) conducted studies on metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, which included anticancer evaluations, indicating its potential in cancer research (Rizk, Emara, & Mahmoud, 2021).
Corrosion Inhibition : Mishra et al. (2018) studied N-phenyl-benzamides as corrosion inhibitors for mild steel in acidic conditions, suggesting applications in materials science and engineering (Mishra et al., 2018).
Safety and Hazards
The safety data sheet for benzamide suggests that it is harmful if swallowed and suspected of causing genetic defects . It is advised to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and use personal protective equipment as required .
Mecanismo De Acción
Target of Action
It is known that benzamide derivatives can interact with a variety of biological targets, including enzymes and receptors . The specific interactions depend on the exact structure of the benzamide derivative.
Mode of Action
Benzamide derivatives often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
The specific biochemical pathways affected by N-(2-hydroxy-2-phenylpropyl)benzamide are currently unknown due to the lack of research on this compound . Benzamide derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
It is known that the solubility, permeability, and stability of a compound can significantly impact its bioavailability .
Result of Action
Benzamide derivatives can have a variety of effects depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is acting .
Propiedades
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(19,14-10-6-3-7-11-14)12-17-15(18)13-8-4-2-5-9-13/h2-11,19H,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJCONLXLXVJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2998482.png)
![2-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2998483.png)
![ethyl 2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2998484.png)
![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2998488.png)
![N-(2-phenylethyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide](/img/structure/B2998489.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[4-chloro-3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2998490.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2998494.png)

![tert-Butyl 2-((benzyloxy)methyl)-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2998496.png)
![3-[(1,3-Dimethylimidazolidin-2-ylidene)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2998498.png)
![1-(3-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B2998503.png)

![4-[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2998505.png)